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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) cyanine dye extensively used in medical

diagnostics for applications such as determining cardiac output, assessing hepatic function,

and ophthalmic angiography.[1][2] Its peak spectral absorption and emission in the NIR window

(approximately 800 nm) allow for deep tissue penetration with minimal autofluorescence,

making it an ideal probe for in vivo imaging.[2][3][4]

This application note provides a comprehensive guide for the conjugation of ICG to proteins

through amine-reactive chemistry. The most common method involves using an N-

hydroxysuccinimide (NHS) ester derivative of ICG (e.g., ICG-OSu or ICG-sulfo-OSu).[5][6] This

NHS ester reacts efficiently with primary amino groups (-NH₂) found on the protein, primarily

the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable,

covalent amide bond.[6][7] This protocol details the necessary steps from reagent preparation

and the conjugation reaction to the purification and characterization of the final ICG-protein

conjugate, designed for researchers, scientists, and drug development professionals.

Materials and Reagents
Protein: Antibody or other protein of interest (concentration >2 mg/mL). Must be in an amine-

free buffer (e.g., 1X PBS, pH 7.2-7.4).[1][5] Note: Buffers containing primary amines like Tris

or glycine will compete with the reaction and must be removed via dialysis or a desalting

column.[5][7] Impurities like BSA or gelatin should also be removed.[5][8]
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Amine-Reactive ICG: ICG-OSu, ICG-sulfo-OSu, or another ICG-NHS ester derivative.[1][5]

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][9]

Reaction Buffer: 1 M Sodium Bicarbonate or 1 M Phosphate Buffer (pH 8.5-9.0).[1][5]

Purification Column: Sephadex G-25 desalting column or a spin column with an appropriate

molecular weight cutoff (e.g., 7 kDa).[1][3]

Storage Buffer: 1X PBS (pH 7.2-7.4), potentially with a carrier protein (e.g., 0.1% BSA) and a

preservative (e.g., 2 mM sodium azide).[1]

Spectrophotometer: Capable of measuring absorbance at 280 nm and ~785 nm.[1]

Experimental Protocols & Data
Logical Workflow for ICG-Protein Conjugation
The overall process involves preparing the reagents, performing the conjugation reaction,

purifying the resulting conjugate, and finally, characterizing the product to determine the extent

of labeling.
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Caption: Experimental workflow for ICG-amine protein conjugation.
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Step 1: Preparation of Protein Solution (Solution A)
Ensure the protein is dissolved in an amine-free buffer such as 1X PBS, pH 7.2-7.4.[5] If the

buffer contains Tris or glycine, the protein must be dialyzed against 1X PBS.[5]

The recommended protein concentration is between 2-10 mg/mL.[1][5] Conjugation

efficiency is significantly reduced at concentrations below 2 mg/mL.[1][5]

To create the final protein labeling solution, mix 100 µL of a 1 M reaction buffer (e.g., sodium

carbonate, pH ~9.0) with 900 µL of the target protein solution.[1]

This will adjust the pH of the protein solution to the optimal range of 8.5 ± 0.5 for the

conjugation reaction.[1][5]

Step 2: Preparation of ICG-NHS Ester Stock Solution
(Solution B)

Immediately before starting the conjugation, add anhydrous DMSO to the vial of ICG-NHS

ester to create a 10-20 mM stock solution.[1]

Mix well by vortexing or pipetting.[1]

This solution should be used promptly, as extended storage can reduce the dye's reactivity.

[1] If necessary, it can be stored at < -15°C for up to two weeks, protected from light and

moisture.[1]

Step 3: Conjugation Reaction
The chemical basis of this protocol is the reaction between the amine-reactive NHS ester of

ICG and a primary amine on the protein, forming a stable amide bond.

Caption: Reaction mechanism of ICG-NHS ester with a protein's primary amine.

The molar ratio of dye to protein is critical for achieving the desired Degree of Substitution

(DOS).[1][10] An excessive ratio can lead to protein aggregation and loss of function, while a

low ratio results in a weak signal.[1][11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-icg-osu-version-lLbmOqIeZ1.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-icg-osu-version-lLbmOqIeZ1.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-icg-osu-version-lLbmOqIeZ1.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-icg-osu-version-lLbmOqIeZ1.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-icg-osu-version-lLbmOqIeZ1.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Molar_Ratio_of_Linker_to_Protein_for_Conjugation.pdf
https://docs.aatbio.com/products/protocol/180.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4198103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For initial optimization, it is recommended to test a range of molar ratios, such as 5:1, 10:1,

15:1, and 20:1 (dye:protein).[1] A common starting point for antibodies is a 10:1 molar ratio.

[1][5]

Add the calculated amount of ICG stock solution (Solution B) to the protein solution (Solution

A) while gently vortexing or shaking.[1][5]

Continue to rotate or shake the reaction mixture at room temperature for 30-60 minutes,

ensuring it is protected from light.[1][5]

Parameter Recommended Value Notes

Protein Concentration 2 - 10 mg/mL

Lower concentrations

significantly reduce labeling

efficiency.[1][5]

Reaction pH 8.0 - 9.0

Optimal for deprotonating

primary amines for reaction.[1]

[9]

Molar Ratio (Dye:Protein) 5:1 to 20:1

Must be optimized. A 10:1 ratio

is a good starting point.[1][5]

[10]

Reaction Time 30 - 60 minutes

Longer times may increase

hydrolysis of the NHS ester.[1]

[5]

Temperature Room Temperature
Standard condition for this

reaction.[1][5]

Table 1: Recommended

Reaction Parameters for ICG-

Amine Conjugation.

Step 4: Purification of the ICG-Protein Conjugate
Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions.[1]

[5] Equilibrate the column with 1X PBS (pH 7.2-7.4).[1]
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Load the entire reaction mixture directly onto the top of the column.[1][5]

As the sample runs into the column bed, add PBS to the top to begin elution.[1]

Continue adding PBS and collect the fractions. The first colored band to elute is the ICG-

protein conjugate; the second, slower-moving band is the unconjugated, free ICG dye.[1]

Combine the fractions containing the purified conjugate.

Step 5: Characterization of the Conjugate (Degree of
Substitution)
The Degree of Substitution (DOS), or the average number of dye molecules per protein, is the

most important characteristic of the final conjugate.[1] The optimal DOS for most antibodies is

between 2 and 10.[1]

Dilute a small amount of the purified conjugate solution with PBS so that the absorbance

values are within the optimal range (0.1 to 0.9) of the spectrophotometer.[1]

Measure the absorbance at 280 nm (A₂₈₀, protein absorbance peak) and at the maximum

absorbance for the ICG dye (~785 nm, Aₘₐₓ).[1]

Calculate the protein concentration and dye concentration using the Beer-Lambert law and

the following equations:

Correction Factor (CF): The ICG dye has some absorbance at 280 nm, which must be

corrected for. This CF is the ratio A₂₈₀/Aₘₐₓ for the free dye. For ICG-Sulfo-OSu, the CF is

approximately 0.073.[1]

Corrected A₂₈₀ (A₂₈₀,corr):A₂₈₀,corr = A₂₈₀ - (Aₘₐₓ × CF)

Protein Concentration [Protein]:[Protein] (M) = A₂₈₀,corr / ε_protein

Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for

IgG, ~210,000 M⁻¹cm⁻¹).

Dye Concentration [Dye]:[Dye] (M) = Aₘₐₓ / ε_dye
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Where ε_dye is the molar extinction coefficient of the ICG derivative at its λₘₐₓ (e.g., for

ICG-Sulfo-OSu, ~230,000 M⁻¹cm⁻¹).[1]

Degree of Substitution (DOS):DOS = [Dye] / [Protein]

ICG
Derivative

Molar Mass
( g/mol )

ε (M⁻¹cm⁻¹) Abs (nm) Em (nm)
CF at 280
nm

ICG-OSu 828.03 230,000 780 800 0.072

ICG-Sulfo-

OSu
930.07 230,000 780 800 0.073

Table 2:

Physicochemi

cal Properties

of Common

Amine-

Reactive ICG

Dyes.[1]

Step 6: Storage of the Conjugate
The purified ICG-protein conjugate should be stored at a concentration of >0.5 mg/mL.[1]

For short-term storage (up to two months), keep the solution at 4°C, protected from light.

Adding a carrier protein (0.1% BSA) and a preservative (2 mM sodium azide) can improve

stability.[1]

For long-term storage, divide the conjugate into single-use aliquots and store at ≤ –60°C.[1]

[9] Avoid repeated freeze-thaw cycles.[1]
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Issue Possible Cause Suggested Solution

Low Degree of Labeling (DOL)
Protein concentration is too

low (<2 mg/mL).

Concentrate the protein

solution before labeling.[1][5]

Buffer contains primary amines

(e.g., Tris).

Dialyze the protein against an

amine-free buffer like PBS.[5]

ICG-NHS ester has

hydrolyzed.

Prepare the ICG stock solution

immediately before use.[1]

Reaction pH is too low (<8.0).
Ensure the final reaction pH is

between 8.0 and 9.0.[1][9]

Protein Aggregation Degree of labeling is too high.
Reduce the molar ratio of dye

to protein in the reaction.[1][10]

Vigorous mixing or vortexing. Mix reagents gently.[12]

Poor Recovery After

Purification

Non-specific binding to the

column.

Ensure the column is properly

equilibrated; consult

manufacturer's guide.

Protein precipitation during

reaction.

Check for compatibility of the

protein with the reaction

conditions (pH, DMSO

concentration). The DMSO

concentration should be <10%.

[1]

Table 3: Common Issues and

Troubleshooting for ICG-

Protein Conjugation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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